N-isopropyl-2-(2-naphthyloxy)propanamide
Description
N-isopropyl-2-(2-naphthyloxy)propanamide is a synthetic propanamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-naphthyloxy substituent at the second carbon of the propanamide backbone. The naphthyloxy group confers aromatic bulk and lipophilicity, which may enhance binding to biological targets compared to simpler phenoxy analogs.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)17-16(18)12(3)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVPUFUJCVGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of N-isopropyl-2-(2-naphthyloxy)propanamide with structurally related propanamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Activity |
|---|---|---|---|---|
| This compound* | C₁₆H₁₉NO₂ | ~257.32 | Isopropyl, 2-naphthyloxy | Hypothesized bioherbicidal |
| 2-amino-3-phenylpropanamide | C₉H₁₂N₂O | 164.21 | Phenyl, amino | Bioherbicidal (novel derivative) |
| N-isopropyl-2-(piperazin-1-yl)propanamide | C₁₀H₂₁N₃O | 199.30 | Isopropyl, piperazinyl | Pharmaceutical intermediate |
| (2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide | C₁₂H₁₅NO₃ | 221.25 | Cyclopropyl, 4-hydroxyphenoxy | Undisclosed (stereospecific) |
| N-(2-methylpropyl)-2-(4-propanoylphenoxy)propanamide | C₁₆H₂₃NO₃ | 277.36 | 2-methylpropyl, propanoylphenoxy | Undisclosed |
*Calculated based on structural analysis.
Key Observations:
- Molecular Weight and Lipophilicity: The naphthyloxy substituent in the target compound increases its molecular weight (~257.32) compared to simpler derivatives like 2-amino-3-phenylpropanamide (164.21 g/mol) . This higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
- Propanoylphenoxy Group (C₁₆H₂₃NO₃): The ketone moiety may confer reactivity in metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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